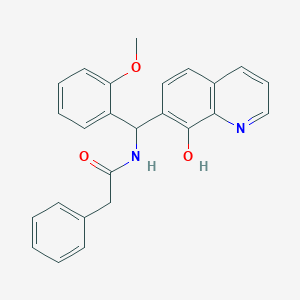

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide

Description

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide is a structurally complex acetamide derivative featuring three distinct moieties:

- 8-Hydroxyquinoline: A bicyclic aromatic system with a hydroxyl group at position 8, known for metal-chelating properties and antimicrobial activity.

- 2-Methoxyphenyl: A benzene ring substituted with a methoxy group at the ortho position, influencing electronic and steric properties.

- 2-Phenylacetamide: A flexible linker providing hydrogen-bonding capability and structural diversity.

However, direct pharmacological data are unavailable in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C25H22N2O3 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenylacetamide |

InChI |

InChI=1S/C25H22N2O3/c1-30-21-12-6-5-11-19(21)24(27-22(28)16-17-8-3-2-4-9-17)20-14-13-18-10-7-15-26-23(18)25(20)29/h2-15,24,29H,16H2,1H3,(H,27,28) |

InChI Key |

HLYAFBMYQJXBDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide typically involves multi-step reactions. One common method includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 8-hydroxyquinoline group distinguishes it from simpler analogs like 8 and 7, which lack this moiety. This group may enhance metal-binding capacity but complicate synthesis due to steric hindrance or reactivity.

- The benzothiazole derivatives in incorporate electron-withdrawing trifluoromethyl groups, likely improving metabolic stability compared to the target compound’s hydroxyquinoline .

- The quinolin-8-yl-oxy analog in shares a quinoline core but differs in substitution (8-oxy vs. 7-hydroxy) and N-alkylation (methyl-phenyl vs. methoxybenzyl), which could alter solubility and target interactions .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent, inferences can be drawn from related compounds:

- Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamides in exhibit anti-inflammatory and analgesic effects, suggesting the acetamide backbone is pharmacologically relevant. The target compound’s hydroxyquinoline may confer additional metal-dependent mechanisms .

- This property is absent in analogs like 7 and 8 .

- Solubility and Bioavailability: The methoxyphenyl group in 8 and the target compound may enhance lipophilicity compared to chlorophenyl derivatives (e.g., 7). However, the hydroxyquinoline’s polar hydroxyl group could counterbalance this, improving aqueous solubility .

Biological Activity

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide is a compound that belongs to a class of 8-hydroxyquinoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial activity. Research indicates that derivatives of 8-hydroxyquinoline can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate comparable or superior antibacterial activity compared to standard antibiotics like PC190723 .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | |

| 5-Cl-8-Hydroxyquinoline | Escherichia coli | 15 | |

| 3-Cl-2-F Derivative | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Recent studies have highlighted that these compounds can inhibit tumor growth in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis .

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound was tested at concentrations ranging from 0 to 200 µM, showing no significant toxicity at lower concentrations while effectively inhibiting cell proliferation at higher doses .

Antiviral Activity

Emerging data suggest that derivatives of 8-hydroxyquinoline may possess antiviral properties. In particular, studies have focused on their efficacy against H5N1 avian influenza viruses. Compounds with optimal lipophilicity and electron-withdrawing substituents showed promising results in inhibiting viral growth while maintaining low cytotoxicity levels .

Table 2: Antiviral Activity Against H5N1

| Compound Name | Growth Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|

| This compound | 85 | 4 | |

| 3-Nitrophenyl Derivative | 90 | 5 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell division and cancer cell proliferation.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antiviral Mechanisms : The interaction with viral proteins or host cell receptors may prevent viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.